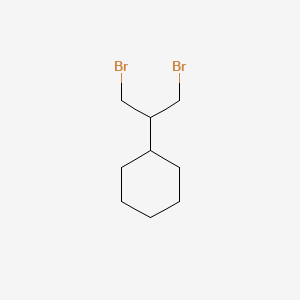

![molecular formula C24H25FN4O2 B2861926 N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-20-8](/img/structure/B2861926.png)

N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of novel drugs that can target specific biological pathways.

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography Imaging

Compounds structurally related to N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide have been investigated for their potential in studying dopamine D2 receptors using positron emission tomography (PET) imaging. This application is crucial for understanding various neurological conditions, including Parkinson's disease and schizophrenia. The selective binding affinity of these compounds to dopamine receptors highlights their potential for in vivo studies, providing insights into the dopaminergic system's functioning (Mach et al., 1993).

Anticonvulsant Activity

Another area of research involves exploring the anticonvulsant properties of benzamide derivatives. Specifically, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats. This finding suggests the potential of these compounds in developing new antiepileptic drugs, offering alternatives to current treatments (Kelley et al., 1995).

Antimycobacterial Agents

Research into the antimycobacterial properties of N-(pyrazin-2-yl)benzamides has yielded insights into their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research aims to identify new therapeutic agents to combat tuberculosis, particularly strains resistant to conventional treatments. The study found that certain derivatives exhibit lower cytotoxicity, highlighting the importance of optimizing therapeutic efficacy while minimizing potential side effects (Zítko et al., 2018).

Anticancer Compounds

The exploration of benzamide derivatives for their anticancer properties has led to the identification of compounds with significant in vitro antitumor activity. These compounds inhibit histone deacetylase (HDA), a key enzyme involved in gene expression regulation. By altering the acetylation status of histones, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a novel approach to cancer therapy (Saito et al., 1999).

GPR39 Agonists

Compounds related to this compound have been identified as novel GPR39 agonists. GPR39 is a G protein-coupled receptor involved in various physiological processes, including metabolic regulation. These findings could lead to new treatments for metabolic disorders, showcasing the versatility of benzamide derivatives in targeting different biological pathways (Sato et al., 2016).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-21-8-4-19(5-9-21)23(30)28-16-18-2-6-20(25)7-3-18/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLMTQSQLIYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

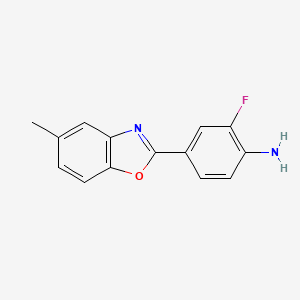

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

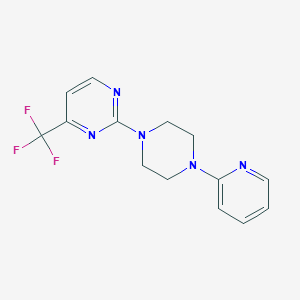

![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)

![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2861853.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)

![2-[3-(4-Fluorophenyl)-7,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetamide](/img/structure/B2861861.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)